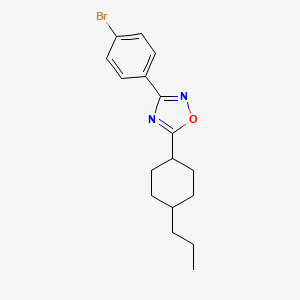![molecular formula C24H21Cl2N3O B11522760 1-benzyl-2-(2-chlorophenyl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}imidazolidin-4-one](/img/structure/B11522760.png)
1-benzyl-2-(2-chlorophenyl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE is a complex organic compound with a molecular formula of C18H19ClN4 This compound is characterized by its imidazolidinone core, which is substituted with benzyl, chlorophenyl, and ethylideneamino groups
Preparation Methods
The synthesis of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Substitution reactions: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Condensation reaction: The ethylideneamino group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
1-Benzyl-2-(2-chlorophenyl)imidazolidin-4-one: Lacks the ethylideneamino group, which may result in different chemical and biological properties.
2-(2-Chlorophenyl)-3-[(E)-[1-(4-chlorophenyl)ethylidene]amino]imidazolidin-4-one: Lacks the benzyl group, which may affect its reactivity and interactions.
1-Benzyl-3-[(E)-[1-(4-chlorophenyl)ethylidene]amino]imidazolidin-4-one:
The uniqueness of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21Cl2N3O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)-3-[(E)-1-(4-chlorophenyl)ethylideneamino]imidazolidin-4-one |
InChI |
InChI=1S/C24H21Cl2N3O/c1-17(19-11-13-20(25)14-12-19)27-29-23(30)16-28(15-18-7-3-2-4-8-18)24(29)21-9-5-6-10-22(21)26/h2-14,24H,15-16H2,1H3/b27-17+ |
InChI Key |
MZWMSJYEFDKGQE-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-bromobenzamide](/img/structure/B11522677.png)
![8-(methoxymethyl)-6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11522681.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11522688.png)
![(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11522690.png)
![4-{3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11522696.png)

![(2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate](/img/structure/B11522710.png)
![4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11522711.png)

![(2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B11522724.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11522736.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11522746.png)

![2-(4-{5-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11522750.png)
